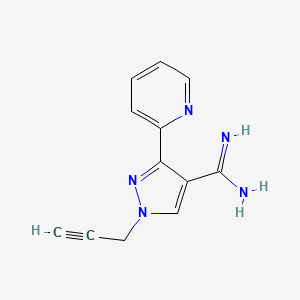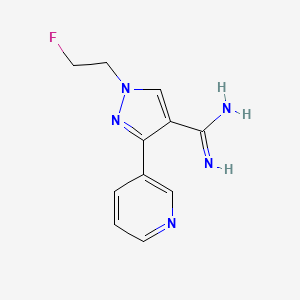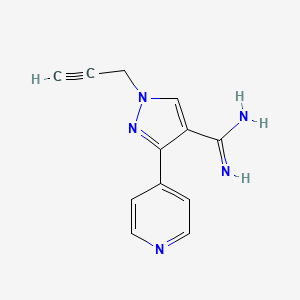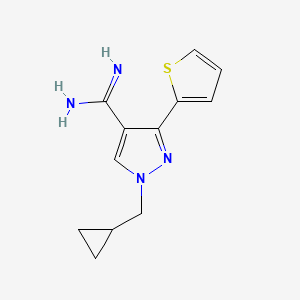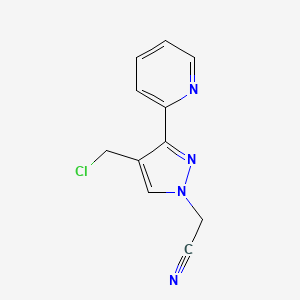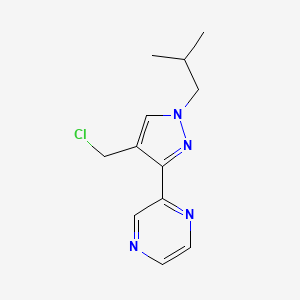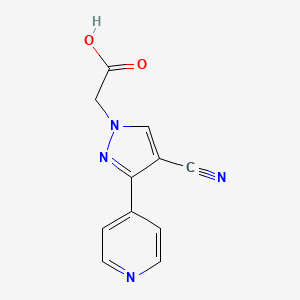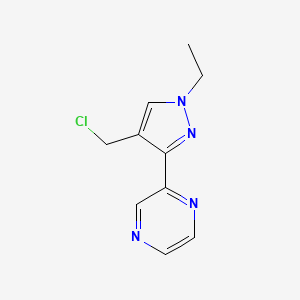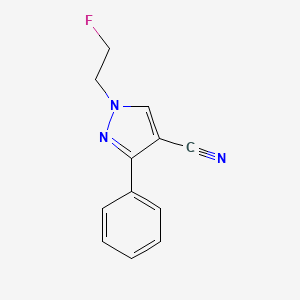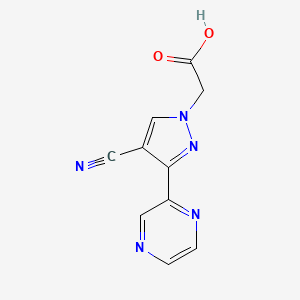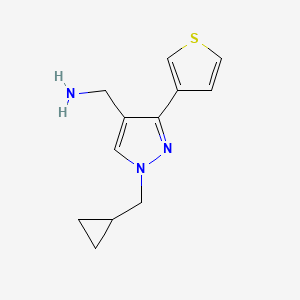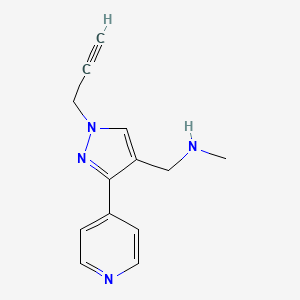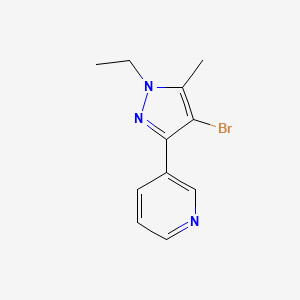
3-(4-Brom-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridin
Übersicht
Beschreibung
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The structure of pyrazole derivatives is characterized by a five-membered ring containing two nitrogen atoms . This structure is found in many well-established drugs belonging to different categories with diverse therapeutic activities .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For example, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly depending on the specific compound. For example, 4-Bromopyrazole has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Mittel
Verbindungen mit einem Pyrazol-Rest wurden auf ihr Potenzial zur Behandlung von parasitären Krankheiten wie Leishmaniose und Malaria untersucht. Zum Beispiel zeigte eine Verbindung mit einer ähnlichen Struktur eine potente In-vitro-Aktivität gegen Leishmania major Promastigot-Formen .
Inhibitorsynthese
Pyrazolderivate werden als Ausgangsmaterialien bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet, darunter Inhibitoren, die spezifische Proteine oder Enzyme innerhalb biologischer Pfade angreifen können .
Koordinationschemie
Die Brompyrazolgruppe kann mit Metalldichloriden reagieren, um feste hexakoordinierte Komplexe zu bilden, die in der Koordinationschemie von Interesse sind, um neue Materialien mit spezifischen Eigenschaften zu erzeugen .
Molekularsimulationsstudien
Die strukturellen Merkmale von Pyrazolderivaten ermöglichen es ihnen, gut in die aktiven Zentren bestimmter Enzyme oder Rezeptoren zu passen, was durch Molekularsimulation für die Entwicklung von Arzneimitteln untersucht werden kann .
Synthese von heterocyclischen Verbindungen
Der Pyrazolring ist ein häufiges Motiv in heterocyclischen Verbindungen, die entscheidend für die Entwicklung neuer Therapeutika sind, da sie vielfältige biologische Aktivitäten aufweisen .
Regioselektive Synthese
Pyrazolderivate können durch regioselektive Methoden synthetisiert werden, wodurch die Herstellung von unterschiedlich substituierten Pyrazolen ermöglicht wird, die unterschiedliche biologische Aktivitäten haben können .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as imidazole derivatives have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that pyrazoles, a class of compounds to which this molecule belongs, exhibit tautomerism . This phenomenon may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Similar compounds such as imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Similar compounds such as imidazole derivatives have been reported to show a broad range of biological activities .
Eigenschaften
IUPAC Name |
3-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYRDOUNPFCXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




